molecular formula C12H12F3N5S B12024529 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 110625-45-1

4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12024529
CAS No.: 110625-45-1
M. Wt: 315.32 g/mol
InChI Key: GPJCOCLHHWONRW-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound with the molecular formula C12H12F3N5S and a molecular weight of 315.322 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a triazole ring, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-amino-5-(trifluoromethyl)-1,2,4-triazole-3-thione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and compounds with trifluoromethyl groups. Compared to these, 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its specific combination of functional groups and its potential applications in various fields. Some similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in scientific research.

Properties

CAS No.

110625-45-1

Molecular Formula

C12H12F3N5S

Molecular Weight

315.32 g/mol

IUPAC Name

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H12F3N5S/c1-19(2)9-5-3-8(4-6-9)7-16-20-10(12(13,14)15)17-18-11(20)21/h3-7H,1-2H3,(H,18,21)/b16-7+

InChI Key

GPJCOCLHHWONRW-FRKPEAEDSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.